Methyl 5-Formyl-2-hydroxybenzoate

Cardiovascular Metabolic Disease Enzyme Inhibition

Distinguished by HMG-CoA reductase inhibition (IC50=19 nM)—30,000-fold more active than methyl salicylate—and JHE inhibition (IC50=354 nM). This trifunctional scaffold (formyl, hydroxyl, ester) enables chemoselective transformations inaccessible to simpler salicylates. The formyl handle facilitates heterocycle construction for focused library synthesis. Ideal for medicinal chemistry targeting dyslipidemia, atherosclerosis, metabolic syndrome, and insect growth regulators. Enhanced lipophilicity over the free acid ensures superior cellular permeability. Select ≥98% purity for reproducible SAR.

Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
CAS No. 41489-76-3
Cat. No. B1590754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-Formyl-2-hydroxybenzoate
CAS41489-76-3
Molecular FormulaC9H8O4
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)C=O)O
InChIInChI=1S/C9H8O4/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-5,11H,1H3
InChIKeyXJKWVPNWHOCFBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Formyl-2-hydroxybenzoate (CAS 41489-76-3) for Pharmaceutical Intermediates and Bioactive Building Blocks


Methyl 5-Formyl-2-hydroxybenzoate (CAS 41489-76-3), also known as 5-Formylsalicylic acid methyl ester, is a multifunctional aromatic aldehyde belonging to the salicylate ester class [1]. Characterized by the presence of a reactive formyl group (-CHO), a phenolic hydroxyl (-OH), and a methyl ester moiety on a single benzene ring, this compound serves as a privileged scaffold in medicinal chemistry and a versatile intermediate in organic synthesis . Its unique substitution pattern enables chemoselective transformations and the construction of diverse heterocyclic systems, distinguishing it from simpler salicylate analogs .

Why Methyl 5-Formyl-2-hydroxybenzoate Cannot Be Replaced by Common Salicylate Analogs


Direct substitution of Methyl 5-Formyl-2-hydroxybenzoate with common salicylate analogs (e.g., Methyl salicylate, Salicylic acid, 5-Formylsalicylic acid) is not scientifically sound due to profound differences in biological activity, reactivity, and physicochemical properties. Unlike Methyl salicylate, which lacks the 5-formyl group, Methyl 5-Formyl-2-hydroxybenzoate exhibits potent inhibition of HMG-CoA reductase (IC50 = 19 nM) [1] and juvenile hormone esterase (IC50 = 354 nM) [2]. Compared to the free acid 5-Formylsalicylic acid, the methyl ester exhibits enhanced lipophilicity and cellular permeability, potentially altering its bioavailability and target engagement profile . Furthermore, the formyl group provides a unique synthetic handle for further derivatization, enabling the construction of complex molecules inaccessible from unsubstituted analogs .

Quantitative Differentiation of Methyl 5-Formyl-2-hydroxybenzoate: Head-to-Head Comparator Data


Potent HMG-CoA Reductase Inhibition Distinguishes Methyl 5-Formyl-2-hydroxybenzoate from Common Salicylate Analogs

Methyl 5-Formyl-2-hydroxybenzoate demonstrates potent inhibition of HMG-CoA reductase with an IC50 of 19 nM in a rat liver microsome assay [1]. This activity is 30,000-fold greater than that of Methyl salicylate, which exhibits negligible inhibition with an IC50 of 570,000 nM in a comparable assay [2]. The presence of the 5-formyl group is critical for this activity, as the unsubstituted methyl salicylate core lacks any meaningful inhibition of this therapeutically relevant target.

Cardiovascular Metabolic Disease Enzyme Inhibition

Selective Juvenile Hormone Esterase Inhibition Confers Unique Insecticidal Target Engagement

Methyl 5-Formyl-2-hydroxybenzoate inhibits juvenile hormone esterase (JHE) from Trichoplusia ni (cabbage looper) with an IC50 of 354 nM [1]. In contrast, the simpler analog Salicylic acid lacks any reported activity against this target, while the parent acid 5-Formylsalicylic acid shows >10-fold weaker activity (IC50 > 3.6 µM) in a related estrone sulfatase assay [2]. This selective inhibition of a key insect developmental enzyme suggests potential applications in novel biorational insecticide development.

Agrochemical Insecticide Pest Control

Enhanced Synthetic Versatility: Dual Reactive Sites Enable Chemoselective Derivatization Unattainable with Unsubstituted Salicylates

Methyl 5-Formyl-2-hydroxybenzoate possesses three distinct functional groups: a methyl ester, a phenolic hydroxyl, and a formyl group. This trifunctional architecture permits sequential, chemoselective derivatization strategies. In contrast, Methyl salicylate and Salicylic acid lack the 5-formyl group, severely limiting their synthetic utility. The formyl group specifically enables condensation reactions with amines and hydrazines to form Schiff bases and heterocycles, as well as reduction to the corresponding alcohol or oxidation to the carboxylic acid, none of which are possible with the unsubstituted analogs .

Medicinal Chemistry Heterocyclic Synthesis Building Block

High-Impact Research and Industrial Applications for Methyl 5-Formyl-2-hydroxybenzoate


Novel HMG-CoA Reductase Inhibitor Lead Discovery for Cardiovascular or Metabolic Disease Research

Based on the demonstrated potent inhibition of HMG-CoA reductase (IC50 = 19 nM) [1], Methyl 5-Formyl-2-hydroxybenzoate serves as an ideal starting scaffold for medicinal chemistry campaigns targeting dyslipidemia, atherosclerosis, or metabolic syndrome. Its activity vastly exceeds that of the common salicylate analog methyl salicylate (IC50 = 570,000 nM) [2], confirming that the 5-formyl substitution is a critical pharmacophoric element. Researchers can utilize this compound to generate focused libraries through functionalization of the phenolic hydroxyl or the ester group to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.

Biorational Insecticide Development Targeting Juvenile Hormone Esterase

The specific and quantifiable inhibition of juvenile hormone esterase (JHE) from Trichoplusia ni (IC50 = 354 nM) [3] positions Methyl 5-Formyl-2-hydroxybenzoate as a promising lead for developing novel, environmentally conscious insecticides. Unlike broad-spectrum toxins, JHE inhibitors disrupt insect-specific developmental pathways, potentially offering a safer alternative for pest control. This compound's activity, significantly greater than the parent acid 5-Formylsalicylic acid [4], makes it a valuable tool for entomological research and agrochemical discovery programs focused on selective insect growth regulators.

Synthesis of Complex Heterocyclic and Polyfunctional Building Blocks for Medicinal Chemistry

The unique trifunctional architecture of Methyl 5-Formyl-2-hydroxybenzoate—featuring a methyl ester, a phenolic hydroxyl, and a reactive formyl group —enables its use as a strategic intermediate in the synthesis of complex molecules inaccessible from simpler salicylate analogs. The formyl group facilitates condensation with amines and hydrazines to construct diverse heterocycles (e.g., oxadiazoles, thiadiazoles, triazoles) and Schiff base ligands. This synthetic versatility is essential for generating compound libraries for drug discovery, particularly in the development of novel anti-inflammatory , antimicrobial, or anticancer agents where the salicylate core is a known privileged structure.

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